molecular formula C16H19ClN2O2S B2386486 3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea CAS No. 1235358-66-3

3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2386486
CAS No.: 1235358-66-3
M. Wt: 338.85
InChI Key: TUIMODCDCKCALW-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is a synthetic urea derivative featuring a 5-chloro-2-methoxyphenyl group, a propyl chain, and a thiophen-3-ylmethyl substituent. The compound’s structure combines a chloro-methoxy aromatic ring (imparting hydrophobic interactions) with a thiophene moiety (enhancing π-π stacking and electronic interactions). The propyl chain may influence solubility and membrane permeability.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O2S/c1-3-7-19(10-12-6-8-22-11-12)16(20)18-14-9-13(17)4-5-15(14)21-2/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIMODCDCKCALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is a synthetic compound that has attracted attention in various fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H19ClN2O2S
  • Molecular Weight: 338.85 g/mol
  • IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves the reaction of 5-chloro-2-methoxyaniline with propyl isocyanate and thiophen-3-ylmethylamine. The process can be summarized as follows:

  • Starting Materials: 5-chloro-2-methoxyaniline, propyl isocyanate, and thiophen-3-ylmethylamine.
  • Reaction Conditions: The reaction is performed under reflux in an organic solvent (e.g., DMF or DMSO).
  • Purification: The resultant product is purified using techniques such as recrystallization or column chromatography.

Antimicrobial Activity

Research indicates that compounds containing thiourea and urea moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .

Anticancer Properties

Studies have demonstrated that this compound has potential anticancer effects. In vitro assays reveal that it inhibits the proliferation of cancer cell lines, with IC50 values reported between 7 to 20 µM for different cell types . The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Interaction: It could bind to cellular receptors, altering downstream signaling cascades.
  • Gene Expression Modulation: The compound may affect the transcription of genes involved in cell cycle regulation and apoptosis.

Study on Anticancer Activity

In a study assessing the anticancer potential of related thiourea derivatives, it was found that compounds demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values as low as 1.50 µM . This suggests that structural modifications can enhance biological efficacy.

Antimicrobial Efficacy Assessment

Another research effort evaluated the antimicrobial efficacy of structurally similar compounds against a panel of pathogens. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics like ceftriaxone .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityIC50/MIC Values
Compound AUreaAnticancerIC50 = 14 µM
Compound BThioureaAntimicrobialMIC = 40 µg/mL
Compound CCarbamateAnti-inflammatoryIC50 = 12 µM

Scientific Research Applications

Urease Inhibition

One of the primary applications of this compound is its potential as a urease inhibitor . Urease is an enzyme linked to several pathological conditions, including kidney stones and certain infections. Research has shown that thiourea derivatives exhibit significant urease inhibitory activity, leading to the exploration of similar compounds like 3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea for their efficacy in this regard .

Anti-inflammatory Properties

Studies have indicated that compounds with similar structures possess anti-inflammatory properties. The presence of the thiophene ring is particularly noteworthy as it has been associated with modulating inflammatory pathways. Preliminary in vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Anticancer Activity

Research into related compounds suggests that urea derivatives can exhibit anticancer activity by interfering with cancer cell proliferation and inducing apoptosis. The specific structural features of this compound may enhance its effectiveness against various cancer types. Further studies are needed to elucidate its mechanisms and therapeutic potential in oncology .

Case Study 1: Urease Inhibition

A study evaluating various thiourea derivatives demonstrated that modifications to the phenyl ring significantly affected urease inhibition potency. The introduction of electron-withdrawing groups like chlorine enhanced activity, suggesting that this compound could be a strong candidate for further development as a urease inhibitor .

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation, compounds structurally similar to this compound showed reduced levels of inflammatory markers such as TNF-alpha and IL-6. This supports the hypothesis that this compound may function similarly in modulating inflammatory responses in vivo .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of aryl-urea derivatives with diverse biological activities. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Targets/Activities Solubility/LogP (Predicted) Selectivity Notes
3-(5-Chloro-2-methoxyphenyl)-1-propyl-1-(thiophen-3-ylmethyl)urea 5-Cl-2-MeO-phenyl, thiophen-3-ylmethyl, propyl Hypothesized kinase/GPCR modulation (based on analogs) LogP ≈ 3.8 (moderate) Thiophene may enhance CNS penetration
PQ401 5-Cl-2-MeO-phenyl, 2-methylquinolin-4-yl IGF-1R inhibition, antitumor activity LogP ≈ 4.2 (high) Quinoline group increases DNA intercalation
PD173074 tert-butyl, pyrido[2,3-d]pyrimidinyl Fibroblast growth factor receptor (FGFR) inhibition LogP ≈ 2.5 (low) High FGFR specificity due to pyrimidine
Tyrphostin AG1478 3-Cl-phenyl, quinazolin-4-amine Epidermal growth factor receptor (EGFR) inhibition LogP ≈ 3.0 Competitive ATP-binding site blocker

Key Findings

Structural Impact on Activity: The thiophen-3-ylmethyl group in the target compound may confer improved metabolic stability compared to PQ401’s quinoline moiety, which is prone to oxidative metabolism .

Target Selectivity :

  • Unlike Tyrphostin AG1478 (EGFR-focused), the target compound’s chloro-methoxy-thiophene scaffold may favor kinases or GPCRs associated with neurotrophic or inflammatory pathways, akin to GW441756 (BDNF modulation) .

Pharmacokinetic Considerations :

  • Predicted LogP values suggest the target compound has intermediate solubility, balancing tissue penetration and systemic clearance. This contrasts with PQ401 ’s higher LogP, which may limit bioavailability.

Synthetic Accessibility :

  • The thiophene and propyl groups simplify synthesis compared to PD173074 ’s pyridopyrimidine core, which requires multi-step heterocyclic assembly.

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